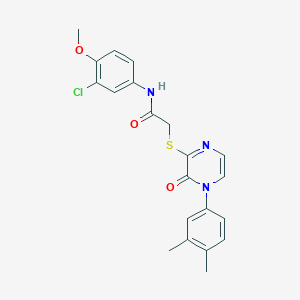

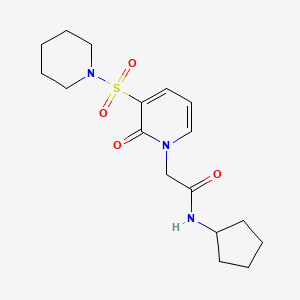

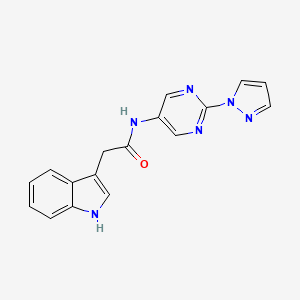

![molecular formula C13H19ClN4O2 B2576299 Tert-butyl 3-[(2-chloropyrimidin-4-yl)-methylamino]azetidine-1-carboxylate CAS No. 2378506-92-2](/img/structure/B2576299.png)

Tert-butyl 3-[(2-chloropyrimidin-4-yl)-methylamino]azetidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 3-[(2-chloropyrimidin-4-yl)-methylamino]azetidine-1-carboxylate is a chemical compound with the CAS Number: 1420983-23-8 . It has a molecular weight of 312.8 . It is in the form of oil .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-8-6-10(9-19)18(4)11-5-7-16-12(15)17-11/h5,7,10H,6,8-9H2,1-4H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis

This compound has a molecular weight of 312.8 . It is in the form of oil . It is stored at a temperature of 4°C .Scientific Research Applications

Histamine H4 Receptor Ligands

A series of 2-aminopyrimidines, including derivatives closely related to "Tert-butyl 3-[(2-chloropyrimidin-4-yl)-methylamino]azetidine-1-carboxylate", were synthesized as ligands for the histamine H4 receptor (H4R). These studies aimed to optimize potency and investigate anti-inflammatory and antinociceptive activities, indicating the potential of H4R antagonists in managing pain and inflammation (Altenbach et al., 2008).

Renin Inhibitors

Derivatives of the compound have been explored for their role as renin inhibitors. Structural modification of similar compounds led to the discovery of novel benzimidazole derivatives that act as potent and orally bioavailable renin inhibitors, showcasing the compound's relevance in developing treatments for hypertension (Tokuhara et al., 2018).

Ligands for Nicotinic Receptors

In the synthesis of novel ligands for nicotinic receptors, "Tert-butyl 3-[(2-chloropyrimidin-4-yl)-methylamino]azetidine-1-carboxylate" related compounds were generated. These ligands, including 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, were synthesized via coupling and deprotection steps, indicating their potential application in neuroscience research and the development of therapeutic agents (Karimi & Långström, 2002).

Antimicrobial and Antitubercular Activities

A series of pyrimidine-azetidinone analogues were synthesized from aromatic amines and evaluated for antimicrobial activity against bacterial and fungal strains and in vitro antituberculosis activity against Mycobacterium tuberculosis. These studies highlight the potential of such compounds in designing new antibacterial and antituberculosis agents (Chandrashekaraiah et al., 2014).

Cycloaddition Reactions

Research into the chemistry of silylmethyl-substituted aziridine and azetidine compounds, which share structural features with "Tert-butyl 3-[(2-chloropyrimidin-4-yl)-methylamino]azetidine-1-carboxylate", has led to the development of efficient methods for generating imidazoline, oxazolidine, and tetrahydropyrimidine products through formal [3 + 2] and [4 + 2] cycloaddition reactions. This work underscores the utility of such compounds in organic synthesis and drug development (Yadav & Sriramurthy, 2005).

Safety and Hazards

The safety information available indicates that this compound has some hazards associated with it. The hazard statements include H302, H315, H319, H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

properties

IUPAC Name |

tert-butyl 3-[(2-chloropyrimidin-4-yl)-methylamino]azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-7-9(8-18)17(4)10-5-6-15-11(14)16-10/h5-6,9H,7-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFFYVCAXCKACJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)N(C)C2=NC(=NC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-[(2-chloropyrimidin-4-yl)-methylamino]azetidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

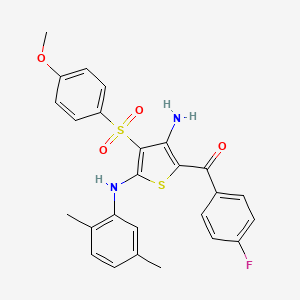

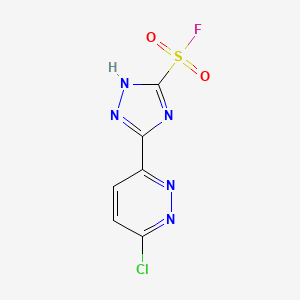

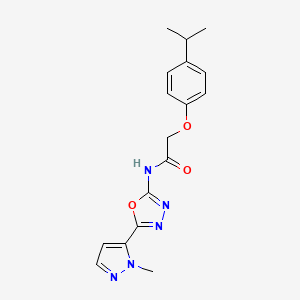

![7-Cyclopentyl-1,3-dimethyl-5-(2-morpholin-4-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2576223.png)

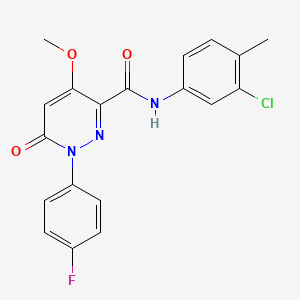

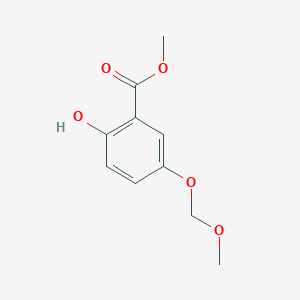

![1-[4-[3-(Trifluoromethyl)phenyl]quinazolin-2-yl]piperidine-4-sulfonyl fluoride](/img/structure/B2576229.png)

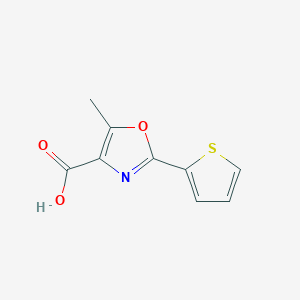

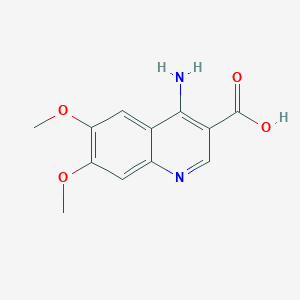

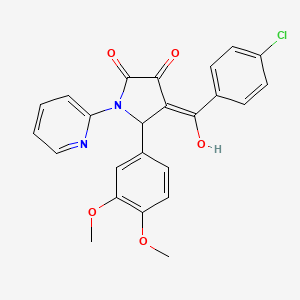

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2576235.png)